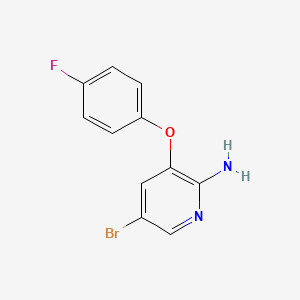

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-3-(4-fluorophenoxy)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-7-5-10(11(14)15-6-7)16-9-3-1-8(13)2-4-9/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFAHEQSZFJPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(N=CC(=C2)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-chloropyridine with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield amines.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like toluene, ethanol, or dimethylformamide.

Major Products Formed:

Biaryl Compounds: Formed through coupling reactions.

Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. It has been investigated as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases. Its mechanism of action often involves the inhibition of specific enzymes or receptors that play critical roles in disease progression.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 5-bromo-3-(4-fluorophenoxy)pyridin-2-amine exhibited significant anticancer activity against various cancer cell lines. The compound was shown to induce apoptosis in cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

The compound has potential applications in the formulation of agrochemicals. Its structural features may contribute to the development of new pesticides or herbicides that are more effective against resistant plant pathogens.

Case Study: Pesticide Development

Research indicates that modifications to the pyridine ring can enhance the herbicidal activity of related compounds. This suggests that this compound could serve as a scaffold for designing novel agrochemicals.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may inhibit kinases involved in cell signaling pathways or bind to receptors that modulate cellular responses.

Mechanism Overview:

- Enzyme Inhibition: The compound may inhibit enzymes such as kinases, leading to altered phosphorylation states within cells.

- Receptor Binding: It can interact with various receptors, potentially affecting neurotransmitter release or inflammatory responses.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms, as well as the phenoxy group, allows it to form strong interactions with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Sonogashira Coupling: Widely used for introducing alkynyl substituents, achieving yields >80% with Pd/Cu catalysts .

- Steric and Electronic Effects : Bulky groups (e.g., indan-1-yl-oxy) reduce reaction efficiency, while electron-withdrawing substituents (e.g., trifluoromethoxy) may require specialized conditions .

Structural and Physicochemical Properties

Crystallographic Insights

- 5-Bromo-3-(indan-1-yl-oxy)pyridin-2-amine : Crystal packing reveals N-H⋯N hydrogen bonds forming centrosymmetric dimers. The dihedral angle between pyridine and indane rings is 58.41°, indicating significant steric distortion .

- 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine : The trifluoromethoxy group enhances lipophilicity (predicted LogP = 8.1), critical for membrane permeability in drug design .

Thermal and Spectral Data

- 5-Bromo-3-(3-morpholinopropynyl)pyridin-2-amine: Melting point = 115–118°C; IR bands at 2291 cm⁻¹ (alkyne stretch) and 3310 cm⁻¹ (N-H stretch) .

- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine : High thermal stability due to the strong C-F bonds, with applications in high-temperature reactions .

Biological Activity

5-Bromo-3-(4-fluorophenoxy)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with a bromine atom and a 4-fluorophenoxy group. This unique arrangement contributes to its biological properties, particularly its interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In studies involving cancer cell lines, this compound demonstrated selective cytotoxicity against various tumor types. For instance, it was effective against cells with mutant NRAS, showing a reduction in viability by 60% at concentrations as low as 5 µM .

The mechanism by which this compound exerts its effects involves the inhibition of specific signaling pathways crucial for cancer cell proliferation. It appears to interfere with the RAS signaling pathway, which is often dysregulated in cancer . Additionally, the compound may induce apoptosis through the activation of caspases and other apoptotic markers .

Case Studies

- Xenograft Models : In vivo studies using xenograft models have shown that treatment with this compound led to significant tumor regression. The compound was administered at varying doses, with optimal results observed at doses around 10 mg/kg, leading to tumor size reduction by approximately 50% within two weeks .

- Cell Line Studies : In vitro experiments on human cancer cell lines (e.g., HCT116 colon cancer cells) revealed that the compound inhibited cell growth effectively. The IC50 values ranged from 1 to 5 µM depending on the specific cell line tested, indicating strong potential for further development as an anticancer agent .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Anticancer | 1 - 5 | NRAS mutant cells |

| Vorinostat | Histone deacetylase inhibitor | Low single-digit | HDAC1-3 |

| Meridianins | Kinase inhibitors | Low micromolar range | Various kinases |

This table illustrates the potency of this compound compared to other notable compounds in terms of biological activity and target specificity.

Q & A

Advanced Research Question

- Solvent Selection : Use DMF or DMSO to enhance nucleophilicity of the phenoxide ion .

- Base Optimization : CsCO outperforms KCO in activating the pyridin-3-ol moiety without over-dehalogenation .

- Temperature Control : Maintain 60–80°C to avoid decomposition of the bromopyridine precursor .

- Purification Techniques : Flash chromatography (e.g., EtOAc/heptane gradients) isolates the target compound from brominated byproducts .

What are the challenges in analyzing the compound's electronic effects on its reactivity, and what computational methods are recommended?

Advanced Research Question

- Electron-Withdrawing Effects : Bromine and fluorine substituents reduce electron density on the pyridine ring, complicating electrophilic substitutions. Use Hammett constants (σ for Br = +0.39, σ for F = +0.06) to predict reactivity .

- Computational Tools :

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites .

- Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to assess stability toward oxidation/reduction .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity .

How do steric effects from the 4-fluorophenoxy group influence the compound’s supramolecular packing in crystals?

Advanced Research Question

The bulky 4-fluorophenoxy group induces non-coplanarity (~57–58° dihedral angle with the pyridine ring), which:

- Disrupts π-π Stacking : Limits face-to-face interactions, favoring edge-to-face arrangements .

- Promotes Hydrogen Bonding : N–H⋯N interactions form centrosymmetric dimers, while weak C–H⋯Br contacts stabilize 3D packing .

- Solvent Influence : Dichloroethane crystallization minimizes steric clashes, yielding high-quality crystals for refinement .

What are the best practices for validating purity and stability of this compound under laboratory storage conditions?

Basic Research Question

- HPLC-PDA : Monitor degradation (e.g., dehalogenation or hydrolysis) with reverse-phase C18 columns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >150°C typical for bromopyridines) .

- Storage : Protect from light and moisture in inert atmospheres (Ar/N) at 2–8°C to prevent bromine loss or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.